![molecular formula C14H12O4S B6378817 2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261919-36-1](/img/structure/B6378817.png)
2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95%
Overview
Description
2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% (2F4MSPP95) is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a white solid with a melting point of 105-107 °C and a boiling point of 312 °C. 2F4MSPP95 is a derivative of phenol, a widely used organic compound in the chemical industry, and is used in a variety of synthetic processes.
Mechanism of Action
2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% acts as an electrophilic reagent, meaning that it can react with nucleophiles such as amines and alcohols to form new compounds. It also acts as a catalyst in a variety of reactions, such as the synthesis of organic compounds. Additionally, it can be used to form stable complexes with metal ions, which can be used in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to act as an antioxidant, which can protect cells from damage caused by free radicals. It has also been shown to inhibit the growth of cancer cells, and it has been used in the treatment of a variety of diseases, including malaria and HIV.
Advantages and Limitations for Lab Experiments
2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments, including its low cost, its high purity, and its wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is highly flammable and should be handled with care. Additionally, it can be toxic if inhaled or ingested, and it should be used in well-ventilated areas.
Future Directions
The future of 2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% is promising, as it has a wide range of potential applications in the fields of chemistry, biology, and medicine. It could be used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and food additives. Additionally, it could be used in the synthesis of organic semiconductors and organic dyes. Additionally, it could be used to develop new treatments for a variety of diseases, including cancer and HIV. Finally, it could be used to develop new catalysts for a variety of chemical reactions.
Synthesis Methods
2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% can be synthesized using a variety of methods, including the direct sulfonation of phenol with sulfuric acid, the reaction of phenol with 3-methylsulfonylbenzoic acid, and the reaction of phenol with 3-methylsulfonylbenzaldehyde. The direct sulfonation method is the simplest and most efficient, and it produces a purer product than the other two methods.
Scientific Research Applications
2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and food additives. It has also been used in the synthesis of organic semiconductors, which are used in the fabrication of organic solar cells. Additionally, 2-Formyl-4-(3-methylsulfonylphenyl)phenol, 95% has been used in the synthesis of organic dyes, which are used in the production of fluorescent materials.
properties
IUPAC Name |
2-hydroxy-5-(3-methylsulfonylphenyl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-9,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLETRLXICNNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685319 | |
Record name | 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-methylsulfonylphenyl)phenol | |
CAS RN |
1261919-36-1 | |
Record name | [1,1′-Biphenyl]-3-carboxaldehyde, 4-hydroxy-3′-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.